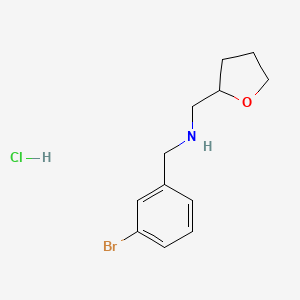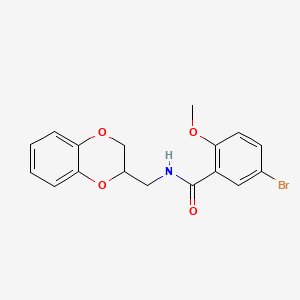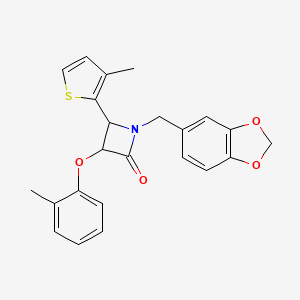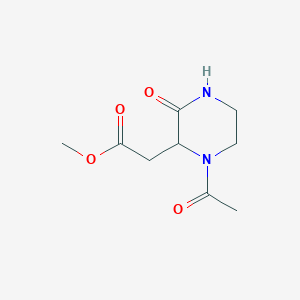
(3-bromobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride
Overview
Description
(3-bromobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride, also known as BBA, is a chemical compound that has gained attention in scientific research due to its potential as a pharmacological agent. BBA belongs to the class of benzylamines and has a molecular formula of C14H18BrNO•HCl. In
Mechanism of Action
The mechanism of action of (3-bromobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride is not fully understood, but it is believed to act on various cellular pathways. (3-bromobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in inflammation and cancer. (3-bromobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDAC activity, (3-bromobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride may be able to alter the expression of genes involved in cancer and neurodegenerative diseases.
Biochemical and Physiological Effects
(3-bromobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride has been shown to have various biochemical and physiological effects in scientific research studies. (3-bromobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride has been shown to inhibit the growth of cancer cells in vitro and in vivo. (3-bromobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride has also been shown to reduce inflammation in animal models of inflammation. In addition, (3-bromobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using (3-bromobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride in lab experiments is its relatively simple synthesis method. (3-bromobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride is also relatively stable and can be stored for long periods of time. However, one limitation of using (3-bromobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride in lab experiments is its limited solubility in water. This can make it difficult to administer (3-bromobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride in certain experimental settings.
Future Directions
For the study of (3-bromobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride include the development of more potent and selective analogs and the study of (3-bromobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride in combination with other pharmacological agents for the treatment of various diseases.
Scientific Research Applications
(3-bromobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride has been studied for its potential as a pharmacological agent in various scientific research studies. It has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties. (3-bromobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO.ClH/c13-11-4-1-3-10(7-11)8-14-9-12-5-2-6-15-12;/h1,3-4,7,12,14H,2,5-6,8-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGUYSLSIAKEGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC2=CC(=CC=C2)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-bromophenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4140495.png)
![1-[({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetyl]-4-phenylpiperazine](/img/structure/B4140513.png)
![ethyl {[6-isopropyl-4-oxo-3-(2-phenylethyl)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl]thio}acetate](/img/structure/B4140521.png)
![{[4-(4-methoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetonitrile](/img/structure/B4140531.png)

![2-[(4-amino-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylpropanamide](/img/structure/B4140539.png)
![1-[4-(allyloxy)-3-methoxyphenyl]-7-chloro-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4140543.png)
![2-benzyl-6,7-dimethyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4140547.png)
![N-(3,5-dimethylphenyl)-2-oxo-2-(3-oxo-2,8-diazaspiro[4.5]dec-8-yl)acetamide](/img/structure/B4140555.png)

![dimethyl 5-({[4-(ethoxycarbonyl)-1-piperazinyl]carbonothioyl}amino)isophthalate](/img/structure/B4140570.png)

![2-{[4-oxo-3-(2-phenylethyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}-N-phenylacetamide](/img/structure/B4140591.png)
